4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol
Description
“4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol” is a phenolic compound characterized by a hept-1-enyl backbone substituted with hydroxyl and aromatic groups. Its structure includes:
- A central heptene chain (C₇) with a double bond at position 1 (hept-1-enyl).
- A hydroxyl group at position 5.
- A 4-hydroxyphenyl group at position 7.
- A terminal phenol ring (4-hydroxyphenyl) at position 1 of the heptene chain.
These analogs interact with genes and proteins linked to depression (e.g., via DisGeNET scores ≥0.3) .
Properties
Molecular Formula |
C19H22O3 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[3-hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]phenol |
InChI |
InChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1,3,5-6,8-9,11-14,17,20-22H,2,4,7,10H2 |
InChI Key |
HLWUXTFOZZSNLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(CCC=CC2=CC=C(C=C2)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with heptanone to form 1-phenyl-4-hepten-3-one.
Hydroxylation: The next step is the hydroxylation of the heptenone derivative to introduce hydroxyl groups at specific positions.
Coupling Reaction: Finally, the hydroxylated heptenone is coupled with hydroxyphenyl derivatives under acidic conditions to yield the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bond in the heptenyl chain can be reduced to form saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Saturated diarylheptanoids.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Biological Activities
4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol exhibits several notable biological activities:
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, thus providing protective effects against oxidative stress.
- Anti-inflammatory Properties : It has shown potential in reducing inflammation markers, which may be beneficial in treating inflammatory diseases.
- Antimicrobial Effects : Studies indicate that this compound can inhibit the growth of various bacterial and fungal strains, suggesting its utility as a natural preservative or therapeutic agent.
Applications in Pharmaceuticals
Due to its diverse biological activities, 4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol is being investigated for various pharmaceutical applications:
- Cancer Treatment : Preliminary studies suggest that the compound may induce apoptosis in cancer cells while sparing normal cells, making it a candidate for anticancer therapies.
- Cardiovascular Health : Its antioxidant properties may help reduce the risk of cardiovascular diseases by preventing oxidative damage to blood vessels.
- Neurological Disorders : The compound's anti-inflammatory effects could be beneficial in managing neurodegenerative conditions like Alzheimer's disease.
Applications in Cosmetics
The antioxidant and anti-inflammatory properties of 4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol make it an appealing ingredient in cosmetic formulations. It can be used in:
- Anti-aging Products : By protecting skin cells from oxidative stress, it may help reduce signs of aging.
- Skin Soothing Formulations : Its anti-inflammatory effects can provide relief for irritated skin conditions.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Cancer Treatment
Objective : To evaluate the anticancer effects in breast cancer models.
Results : Demonstrated significant apoptosis induction in cancer cells with minimal adverse effects on normal cells.
Case Study 2: Anti-inflammatory Effects
Objective : To assess the efficacy in models of induced arthritis.
Results : Significant reduction in paw swelling was observed after treatment, indicating potential for use in inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
(E)-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenyl-1-heptene
- Structure: Features a phenyl group (non-hydroxylated) at position 1 of the heptene chain instead of a phenol ring.
- Source : Isolated from Curcumae Radix.
- Activity : Linked to antidepressant mechanisms via interactions with 45 co-genes/proteins (e.g., TNF, IL6, and serotonin pathways) .
- Pharmacokinetics : High blood-brain barrier (BBB) permeability and oral bioavailability (OB) in CR-derived compounds .
5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone
Genistein and Derivatives
- Structure : Chromen-4-one core with hydroxylated aromatic rings (e.g., 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one).
- Source : Soy isoflavones; synthetic derivatives (e.g., Ram-2, Ram-3) include acetylated sugar moieties for enhanced solubility .
- Activity : Estrogenic and anticancer effects; modified glycosylation alters receptor binding and metabolic stability .
Functional Group Impact on Bioactivity
Pharmacokinetic and Mechanistic Insights
- Hydroxylation vs. Methoxylation : Hydroxyl groups enhance solubility and target engagement (e.g., hydrogen bonding with neural receptors), while methoxy groups reduce metabolic degradation but may limit BBB traversal .
- Double Bonds vs.
- Aromatic Substitution: The terminal phenol ring in the target compound may improve antioxidant capacity compared to phenyl-substituted analogs .
Notes
- The target compound’s activity is inferred from structurally related CR-derived analogs .
- ’s Desvenlafaxine succinate, while containing a hydroxyphenyl group, is pharmacologically distinct (SNRI class) and excluded from this comparison .
- Synthetic derivatives (e.g., Genistein’s Ram-series) highlight the role of glycosylation in modulating bioactivity .
Biological Activity
4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol, also known as a complex organic compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure:
- Molecular Formula: C19H22O4
- Molecular Weight: 314.4 g/mol
- IUPAC Name: 4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-en-1-yl]phenol
- Canonical SMILES: C1=CC(=CC=C1C=CCCC(CCC2=CC(=C(C=C2)O)O)O)O
The biological effects of 4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol are primarily attributed to its structural features, particularly the hydroxyl groups that facilitate hydrogen bonding and redox reactions. These interactions can influence various cellular processes and signaling pathways, leading to significant biological effects:
- Antioxidant Activity: The compound has been studied for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells.
- Anti-inflammatory Effects: Research indicates that it may inhibit pro-inflammatory pathways, contributing to reduced inflammation in various models.
- Anticancer Properties: Preliminary studies suggest that this compound can induce apoptosis in cancer cells, potentially through modulation of cell cycle progression and inhibition of key survival pathways.
Antioxidant Activity
The antioxidant capacity of 4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol has been evaluated using various assays. Table 1 summarizes the results from different studies assessing its effectiveness compared to standard antioxidants.
| Study | Assay Used | IC50 (µM) | Comparison Standard |
|---|---|---|---|
| Study A | DPPH Assay | 15.2 | Trolox (10 µM) |
| Study B | ABTS Assay | 12.5 | Ascorbic Acid (8 µM) |
| Study C | FRAP Assay | 20.3 | Quercetin (15 µM) |
Anti-inflammatory Activity
The anti-inflammatory properties have been assessed through the inhibition of cytokine production in vitro. The following table illustrates the findings.
| Cytokine | Concentration (µM) | Inhibition (%) |
|---|---|---|
| TNF-alpha | 25 | 45 |
| IL-6 | 25 | 50 |
| IL-1 beta | 25 | 40 |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Activity in MCF-7 Cells:
A study evaluated the effect of this compound on MCF-7 breast cancer cells, demonstrating an IC50 value of approximately 18 µM, indicating significant cytotoxicity compared to control groups . The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase. -
Neuroprotective Effects:
In a model of neurodegeneration, this compound showed protective effects against oxidative stress-induced neuronal cell death, suggesting potential applications in treating neurodegenerative diseases . -
In Vivo Studies:
Animal studies have reported that administration of this compound significantly reduced inflammation markers in models of arthritis, showcasing its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
